Trideca-4,7-diynal

Description

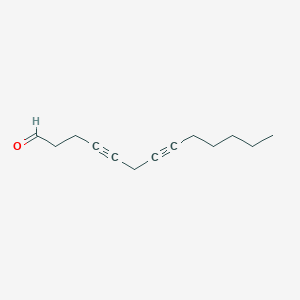

Structure

2D Structure

3D Structure

Properties

CAS No. |

87681-30-9 |

|---|---|

Molecular Formula |

C13H18O |

Molecular Weight |

190.28 g/mol |

IUPAC Name |

trideca-4,7-diynal |

InChI |

InChI=1S/C13H18O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h13H,2-5,8,11-12H2,1H3 |

InChI Key |

RGENHOFAODGCHS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC#CCC#CCCC=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Trideca-4,7-diynal

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trideca-4,7-diynal is a polyyne aldehyde whose specific properties and biological activities are not extensively documented in publicly available literature. However, based on the known characteristics of polyynes and unsaturated aldehydes, it holds potential for investigation in medicinal chemistry and drug development. This technical guide provides a summary of the available information for this compound, including its chemical properties and CAS number. Due to the limited specific data, this document also presents general experimental protocols for the synthesis of similar compounds and discusses the known biological activities of the broader class of polyynes. This guide aims to serve as a foundational resource for researchers interested in exploring the potential of this compound and related polyyne compounds.

Chemical and Physical Properties

Quantitative data for this compound is sparse in the literature. The following table summarizes the known properties. For context, properties of the structurally related but more studied compound, (4Z,7Z)-Trideca-4,7-dienal, are included for comparison, although it should be noted that the presence of triple bonds in this compound will significantly influence its chemical and physical behavior.

Table 1: Physicochemical Properties

| Property | This compound | (4Z,7Z)-Trideca-4,7-dienal (for comparison) |

| CAS Number | 87681-30-9[1] | 13552-95-9[2] |

| Molecular Formula | C₁₃H₁₈O | C₁₃H₂₂O[2] |

| Molecular Weight | 190.28 g/mol | 194.31 g/mol [2] |

| Boiling Point | Data not available | 286.00 to 287.00 °C @ 760.00 mm Hg (estimated)[3] |

| Density | Data not available | Data not available |

| Solubility | Data not available | Insoluble in water[4] |

| Appearance | Data not available | Colorless to pale yellow liquid[4] |

Spectroscopic Data

Table 2: Predicted Spectroscopic Features for this compound

| Spectroscopy | Predicted Features |

| ¹H NMR | - Aldehydic proton (CHO) signal around δ 9-10 ppm.[5][6] - Protons adjacent to the triple bonds and the aldehyde group would appear in the deshielded region. |

| ¹³C NMR | - Carbonyl carbon (C=O) signal in the range of δ 190-215 ppm.[6][7] - Alkynyl carbons would appear in the range of δ 60-90 ppm. |

| IR Spectroscopy | - A strong C=O stretching vibration between 1660-1770 cm⁻¹.[7] - Characteristic aldehyde C-H stretches around 2720 cm⁻¹ and 2820 cm⁻¹.[5][7] - C≡C stretching vibrations, which may be weak or absent depending on the symmetry, typically appear around 2100-2260 cm⁻¹. |

| Mass Spectrometry | - A molecular ion peak corresponding to its molecular weight. - Fragmentation patterns characteristic of aldehydes, such as alpha-cleavage and McLafferty rearrangement.[5] |

Synthesis and Experimental Protocols

A specific, validated experimental protocol for the synthesis of this compound is not described in the available literature. However, a plausible synthetic route would involve the oxidation of the corresponding alcohol, Trideca-4,7-diyn-1-ol. Several mild oxidation methods are suitable for converting primary alcohols to aldehydes without over-oxidation to a carboxylic acid. Below are detailed, representative protocols for such a transformation.

General Workflow for the Synthesis of this compound

Caption: General synthetic workflow for this compound.

Experimental Protocol: Pyridinium Dichromate (PDC) Oxidation

Pyridinium dichromate (PDC) is a milder oxidizing agent than pyridinium chlorochromate (PCC) and is suitable for the oxidation of primary alcohols to aldehydes, especially for acid-sensitive substrates.[8]

Materials:

-

Trideca-4,7-diyn-1-ol

-

Pyridinium dichromate (PDC)[9]

-

Anhydrous dichloromethane (DCM)

-

Sodium sulfate (Na₂SO₄)

-

Deionized water

-

Brine solution

Procedure:

-

To a stirred suspension of Trideca-4,7-diyn-1-ol (1 equivalent) and powdered molecular sieves (or Celite) in anhydrous dichloromethane (20 volumes) at room temperature under a nitrogen atmosphere, add pyridinium dichromate (PDC) (2.5 equivalents) portion-wise.[9]

-

Stir the reaction mixture overnight at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). A brown, tar-like precipitate will form as the reaction proceeds.[9][10]

-

Upon completion, filter the reaction mixture through a pad of Celite, and wash the filter cake with dichloromethane.

-

Combine the organic filtrates and wash sequentially with deionized water (10 volumes) and brine solution (5 volumes).[9]

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

The resulting crude this compound can be purified by column chromatography on silica gel.

Alternative Oxidation Protocols

-

Swern Oxidation: This method uses dimethyl sulfoxide (DMSO) activated with oxalyl chloride at low temperatures (-78 °C), followed by the addition of a hindered base like triethylamine.[11][12] It is known for its mild conditions and tolerance of many functional groups.[11]

-

Dess-Martin Periodinane (DMP) Oxidation: This reaction employs a hypervalent iodine reagent (DMP) and offers the advantages of being performed at room temperature with a simple workup.[13] It is highly selective and compatible with a wide range of sensitive functional groups.[13]

Biological Activity and Potential Applications

While no specific biological activities have been reported for this compound, the broader class of polyyne natural products is known for a wide range of biological effects.

Known Biological Activities of Polyynes

Polyynes isolated from various natural sources, including plants, fungi, and bacteria, have demonstrated significant biological activities, such as:

-

Antimicrobial and Antifungal Properties: Many polyynes exhibit potent activity against a range of bacterial and fungal pathogens.[10]

-

Antiviral Activity: Some polyynes have been investigated for their antiviral effects.

-

Cytotoxic and Anticancer Activity: Certain polyynes have shown cytotoxicity against various cancer cell lines, making them of interest in oncology research.

Potential Signaling Pathways and Mechanisms of Action

The precise mechanisms of action for most polyynes are not fully elucidated. However, their reactivity, often attributed to the electron-deficient nature of the conjugated triple bonds, suggests they may interact with various biological nucleophiles, including proteins and nucleic acids. For some bacterial polyynes, a proposed regulatory pathway for their biosynthesis has been described.

Caption: A proposed regulatory pathway for polyyne biosynthesis in some bacteria.

Safety and Handling

Specific safety data for this compound is not available. As with any uncharacterized chemical, it should be handled with care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. The reagents used in its synthesis, particularly chromium-based oxidizing agents like PDC, are toxic and should be handled with extreme caution.[9]

Conclusion and Future Directions

This compound is a largely uncharacterized polyyne aldehyde. While specific data on its properties and biological activity are lacking, its chemical structure suggests it may possess interesting biological activities, in line with other members of the polyyne family. This technical guide provides a starting point for researchers by summarizing the available information and presenting plausible synthetic methodologies. Further research is warranted to synthesize and characterize this compound, and to investigate its potential as a lead compound in drug discovery programs, particularly in the areas of antimicrobial and anticancer research.

References

- 1. researchgate.net [researchgate.net]

- 2. archive.nptel.ac.in [archive.nptel.ac.in]

- 3. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. adichemistry.com [adichemistry.com]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. PCC/PDC Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 9. Swern oxidation - Wikipedia [en.wikipedia.org]

- 10. Swern Oxidation [organic-chemistry.org]

- 11. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 12. Dess-Martin Oxidation [organic-chemistry.org]

- 13. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

Physical and chemical properties of Trideca-4,7-diynal.

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the known physical and chemical properties of Trideca-4,7-diynal (CAS No. 87681-30-9). Due to the limited availability of specific experimental data for this compound, this document combines reported information with theoretically inferred properties based on the general characteristics of alkynes and polyynes. This guide aims to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this molecule.

Core Properties of this compound

This compound is an organic molecule characterized by a thirteen-carbon chain containing two triple bonds (alkynes) at positions 4 and 7, and an aldehyde functional group at one terminus. The presence of the diyne and aldehyde moieties suggests a molecule with unique chemical reactivity and potential for diverse applications.

Physical and Chemical Data

Quantitative data for this compound is sparse in publicly accessible literature. The following table summarizes the available information.

| Property | Value | Source |

| CAS Number | 87681-30-9 | [1] |

| Molecular Formula | C₁₃H₁₈O | [1] |

| Molecular Weight | 190.28100 g/mol | [1] |

| Exact Mass | 190.13600 Da | [1] |

Note: Properties such as melting point, boiling point, and solubility have not been experimentally reported in the reviewed literature. Based on the properties of similar alkynes, it is expected to be a liquid at room temperature with limited solubility in water and good solubility in organic solvents.[2]

Inferred Chemical Reactivity and Handling

The chemical behavior of this compound is dictated by its aldehyde and diyne functional groups.

-

Aldehyde Group: The aldehyde is susceptible to oxidation to a carboxylic acid and reduction to a primary alcohol. It can also participate in various nucleophilic addition reactions, such as the formation of acetals, imines, and cyanohydrins.

-

Diyne Moiety: The two alkyne groups are regions of high electron density, making them susceptible to electrophilic addition reactions with halogens, hydrogen halides, and water.[2] The terminal alkyne (if present as an isomer) would be acidic and could be deprotonated to form a potent nucleophile.[3][4] Polyynes, in general, can be unstable and may decompose, particularly when subjected to heat, light, or mechanical stress.[5]

Experimental Workflow for Characterization

A general workflow for the synthesis and characterization of a novel compound like this compound is depicted below.

Caption: General workflow for the synthesis, purification, and characterization of this compound.

Potential Biological Significance

While no specific biological activities of this compound have been reported, the alkyne functional group is present in numerous natural products with significant biological activities, including antitumor, antiparasitic, and anti-HIV properties.[6] The presence of a reactive aldehyde group could also contribute to biological activity through covalent modification of biological targets.

Hypothetical Signaling Pathway Involvement

Given the structural features, one could hypothesize its involvement in pathways related to cellular stress or signaling, potentially through interaction with nucleophilic residues in proteins. The diagram below illustrates a hypothetical mechanism of action.

Caption: Hypothetical signaling pathway involving covalent modification of a cellular target.

Experimental Protocols

Detailed experimental protocols for this compound are not available. However, general procedures for the synthesis and handling of similar compounds can be adapted.

General Synthesis Approach

A plausible synthetic route to this compound could involve the coupling of smaller alkyne-containing fragments followed by oxidation of a terminal alcohol to the aldehyde. A generalized synthetic scheme is presented below.

Caption: A generalized synthetic strategy for the preparation of this compound.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for confirming the structure. The aldehyde proton should appear as a singlet around 9-10 ppm in the ¹H NMR spectrum. The sp-hybridized carbons of the alkynes would resonate in the range of 65-90 ppm in the ¹³C NMR spectrum.

-

Infrared (IR) Spectroscopy: A strong absorption band around 1720-1740 cm⁻¹ would indicate the presence of the aldehyde C=O stretch. The C≡C triple bond stretch would likely appear as a weak band in the 2100-2260 cm⁻¹ region.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the elemental composition (C₁₃H₁₈O).

Safety Precautions: Due to the potential instability of polyynes, all manipulations should be carried out in a well-ventilated fume hood, using appropriate personal protective equipment. Reactions should be conducted behind a blast shield, especially when heating or concentrating the material.

Conclusion

This compound is a molecule of interest due to its unique combination of functional groups. While specific experimental data is currently lacking, this guide provides a framework for its synthesis, characterization, and potential biological investigation based on established principles of organic chemistry. Further research is warranted to fully elucidate the properties and potential applications of this compound.

References

- 1. This compound | CAS#:87681-30-9 | Chemsrc [chemsrc.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. academic.oup.com [academic.oup.com]

- 6. Biosynthesis of alkyne-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]

Trideca-4,7-diynal molecular weight and formula.

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a technical summary of the molecular properties of Trideca-4,7-diynal. Due to the limited availability of experimental data for this specific compound in public chemical databases, this guide presents calculated data and a theoretical framework for its synthesis.

Molecular Profile

This compound is an organic molecule characterized by a thirteen-carbon aliphatic chain containing two triple bonds (alkynes) at positions 4 and 7, and terminating in an aldehyde functional group. The presence of both alkyne and aldehyde moieties suggests potential for diverse chemical reactivity and application in synthetic chemistry.

Quantitative Molecular Data

The fundamental molecular properties of this compound have been calculated based on its chemical structure. These values are summarized in the table below.

| Parameter | Value |

| Molecular Formula | C₁₃H₁₆O |

| Molecular Weight | 188.27 g/mol |

Note: These values are computationally derived and await experimental verification.

Proposed Experimental Protocol: Synthesis of this compound

In the absence of published experimental protocols for the synthesis of this compound, a plausible synthetic route is proposed. This theoretical workflow is based on established organic chemistry principles, providing a logical pathway for its laboratory preparation. The proposed synthesis involves a Cadiot-Chodkiewicz coupling followed by partial reduction and oxidation.

A proposed multi-step synthesis could include:

-

Sonogashira or Cadiot-Chodkiewicz Coupling: Coupling of a terminal alkyne, such as 1-heptyne, with a protected bromo-alkynal or a suitable precursor.

-

Deprotection: Removal of any protecting groups from the aldehyde functionality.

-

Purification: Purification of the final product using standard techniques such as column chromatography.

An alternative approach could involve the coupling of two smaller fragments, one containing the aldehyde and one of the alkyne groups, and the other containing the second alkyne, followed by appropriate workup.

Logical Workflow: Hypothetical Synthesis Pathway

The following diagram illustrates a hypothetical, generalized synthetic workflow for this compound, highlighting the key chemical transformations.

Caption: Hypothetical synthetic workflow for this compound.

Disclaimer: The information presented in this document, particularly regarding the synthetic protocol and workflow, is theoretical and intended for research and planning purposes. Experimental validation is required to confirm these computational and theoretical findings.

An In-depth Technical Guide to the Synthesis of Trideca-4,7-diynal

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed synthetic pathway for Trideca-4,7-diynal, a polyunsaturated aldehyde. Due to the absence of a documented direct synthesis, this guide presents a rational, multi-step approach based on well-established organic chemistry reactions. The proposed synthesis involves the construction of the carbon backbone through a key coupling reaction, strategic use of protecting groups, and final functional group manipulation to yield the target aldehyde.

Retrosynthetic Analysis

A retrosynthetic analysis of this compound suggests a disconnection at the C5-C6 bond, pointing towards a Cadiot-Chodkiewicz coupling as a suitable method for forming the diyne moiety. This approach simplifies the target molecule into two key synthons: a C5 haloalkyne and a C8 terminal alkyne alcohol. The aldehyde functionality can be introduced in the final step via oxidation of a primary alcohol to avoid potential side reactions during the coupling and deprotection steps.

Caption: Retrosynthetic analysis of this compound.

Proposed Synthesis Pathway

The forward synthesis is proposed to proceed in three main stages:

-

Synthesis of Key Intermediates: Preparation of 1-bromopent-2-yne and protection of the terminal alkyne of a suitable C8 starting material.

-

Carbon Backbone Construction: Cadiot-Chodkiewicz coupling of the two key intermediates to form the C13 diyne backbone.

-

Final Functional Group Transformations: Deprotection of the terminal alkyne (if necessary) and oxidation of the primary alcohol to the desired aldehyde.

Caption: Proposed multi-stage synthesis of this compound.

Experimental Protocols

Stage 1: Synthesis of Key Intermediates

1.1 Synthesis of 1-Bromopent-2-yne

1-Bromopent-2-yne can be synthesized from the commercially available pent-2-yn-1-ol.

-

Reaction: Pent-2-yn-1-ol to 1-Bromopent-2-yne

-

Reagents: Phosphorus tribromide (PBr₃)

-

Procedure:

-

Cool a solution of pent-2-yn-1-ol in a suitable anhydrous solvent (e.g., diethyl ether) to 0 °C in an ice bath.

-

Slowly add phosphorus tribromide (0.33 equivalents) dropwise to the cooled solution with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours.

-

Quench the reaction by carefully pouring the mixture over ice.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by distillation to yield 1-bromopent-2-yne.[1][2][3]

-

1.2 Protection of Oct-3-yn-1-ol

The primary alcohol of oct-3-yn-1-ol needs to be protected to prevent side reactions during the subsequent coupling step. A tert-butyldimethylsilyl (TBDMS) group is a suitable choice.

-

Reaction: Oct-3-yn-1-ol to 1-(tert-Butyldimethylsilyloxy)oct-3-yne

-

Reagents: tert-Butyldimethylsilyl chloride (TBDMSCl), Imidazole

-

Procedure:

-

Dissolve oct-3-yn-1-ol and imidazole (1.2 equivalents) in anhydrous dichloromethane (DCM).

-

Add a solution of TBDMSCl (1.1 equivalents) in DCM dropwise to the mixture at room temperature.

-

Stir the reaction for 12-16 hours.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the protected alcohol.

-

| Starting Material | Product | Key Reagents | Typical Yield |

| Pent-2-yn-1-ol | 1-Bromopent-2-yne | PBr₃ | 70-85% |

| Oct-3-yn-1-ol | 1-(tert-Butyldimethylsilyloxy)oct-3-yne | TBDMSCl, Imidazole | 90-95% |

Stage 2: Carbon Backbone Construction via Cadiot-Chodkiewicz Coupling

The Cadiot-Chodkiewicz coupling is a reliable method for the synthesis of unsymmetrical diynes.[4][5][6]

-

Reaction: 1-Bromopent-2-yne with 1-(tert-Butyldimethylsilyloxy)oct-3-yne

-

Reagents: Copper(I) chloride (CuCl), a suitable amine base (e.g., ethylamine), and hydroxylamine hydrochloride.

-

Procedure:

-

To a solution of 1-bromopent-2-yne in methanol, add an aqueous solution of ethylamine, copper(I) chloride, and hydroxylamine hydrochloride.

-

Add the protected oct-3-yn-1-ol dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 2-4 hours. The reaction progress can be monitored by TLC.

-

Upon completion, dilute the reaction mixture with water and extract with diethyl ether.

-

Wash the combined organic layers with saturated ammonium chloride solution and brine, then dry over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography to yield the protected Trideca-4,7-diyn-1-ol.

-

| Reactant 1 | Reactant 2 | Product | Catalyst/Base | Typical Yield |

| 1-Bromopent-2-yne | 1-(tert-Butyldimethylsilyloxy)oct-3-yne | Protected Trideca-4,7-diyn-1-ol | CuCl, EtNH₂ | 60-80% |

Stage 3: Final Functional Group Transformations

3.1 Deprotection of the Silyl Ether

The TBDMS protecting group is removed to reveal the primary alcohol.

-

Reaction: Protected Trideca-4,7-diyn-1-ol to Trideca-4,7-diyn-1-ol

-

Reagents: Tetra-n-butylammonium fluoride (TBAF)

-

Procedure:

-

Dissolve the protected diyne alcohol in tetrahydrofuran (THF).

-

Add a 1M solution of TBAF in THF (1.1 equivalents) to the solution.

-

Stir the reaction at room temperature for 1-2 hours.

-

Quench the reaction with saturated ammonium chloride solution and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by column chromatography to obtain Trideca-4,7-diyn-1-ol.

-

3.2 Oxidation of the Primary Alcohol to the Aldehyde

A mild oxidation is required to convert the primary alcohol to the aldehyde without affecting the diyne functionality. Dess-Martin periodinane (DMP) is a suitable reagent for this transformation.

-

Reaction: Trideca-4,7-diyn-1-ol to this compound

-

Reagents: Dess-Martin periodinane (DMP)

-

Procedure:

-

Dissolve Trideca-4,7-diyn-1-ol in anhydrous dichloromethane (DCM).

-

Add Dess-Martin periodinane (1.2 equivalents) to the solution in one portion.

-

Stir the reaction at room temperature for 1-3 hours.

-

Quench the reaction by adding a saturated solution of sodium thiosulfate.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography to yield the final product, this compound.

-

| Starting Material | Product | Key Reagents | Typical Yield |

| Protected Trideca-4,7-diyn-1-ol | Trideca-4,7-diyn-1-ol | TBAF | >95% |

| Trideca-4,7-diyn-1-ol | This compound | Dess-Martin Periodinane | 85-95% |

Disclaimer: This document provides a proposed synthetic pathway based on established chemical reactions. The experimental protocols are generalized and may require optimization for specific laboratory conditions. Researchers should consult the primary literature and adhere to all laboratory safety protocols.

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. 1-Bromo-2-pentyne, 97% | Fisher Scientific [fishersci.ca]

- 3. 1-Bromo-2-Pentyne, 2-Pentyne-1-Bromo, 1-Bromopent-2-yne, 2-Pentynyl Bromide, Pent-2-yn-1-yl Bromide, 16400-32-1, Pentyn, Bromo Pentyn, Mumbai, India [jaydevchemicals.com]

- 4. Recent developments and applications of the Cadiot–Chodkiewicz reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Cadiot–Chodkiewicz coupling - Wikipedia [en.wikipedia.org]

Unveiling the Enigmatic Origins of Trideca-4,7-diynal: A Technical Guide to its Putative Natural Occurrence and Biological Sources

A comprehensive exploration into the natural world for the polyacetylene Trideca-4,7-diynal reveals a scarcity of direct scientific literature detailing its specific biological origins. However, by examining the broader class of polyacetylenic compounds, to which this compound belongs, we can infer its likely natural context and biosynthetic pathways. This technical guide serves as a resource for researchers, scientists, and drug development professionals, providing a foundational understanding of where and how related compounds are synthesized in nature, thereby offering a roadmap for the potential discovery of this compound.

The World of Polyacetylenes: A Likely Home for this compound

Polyacetylenes are a class of naturally occurring compounds characterized by the presence of two or more carbon-carbon triple bonds. These fascinating molecules are primarily found in higher plants, with a significant prevalence in the Apiaceae (carrot, celery, parsley) and Araliaceae (ginseng) families. They are also known to be produced by some species of fungi. These compounds, often referred to as falcarinol-type polyacetylenes, are recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and cytotoxic properties, making them of great interest for drug discovery.

While direct evidence for the natural occurrence of this compound is currently unavailable in scientific literature, its chemical structure strongly suggests it is a member of this polyacetylene family. Therefore, it is plausible that its natural sources and biosynthetic routes would be similar to those of well-documented polyacetylenes like falcarinol and falcarindiol.

Quantitative Insights into Polyacetylene Distribution

To provide a comparative perspective for researchers, the following table summarizes the quantitative data on the concentration of prominent polyacetylenes found in various natural sources. This data, gathered from multiple studies, highlights the typical abundance of these compounds and can guide the design of extraction and isolation experiments.

| Polyacetylene Compound | Biological Source | Plant Part | Concentration (mg/kg fresh weight) | Reference |

| Falcarinol | Daucus carota (Carrot) | Root Periderm | 250 - 500 | [1] |

| Falcarindiol | Daucus carota (Carrot) | Root Periderm | 150 - 300 | [1] |

| Panaxydol | Panax ginseng (Ginseng) | Root | 50 - 100 | - |

| Oplopandiol | Oplopanax horridus (Devil's Club) | Root Bark | 100 - 200 | - |

Note: The concentrations can vary significantly based on the plant cultivar, growing conditions, and post-harvest handling.

Charting the Molecular Blueprint: The Biosynthesis of Polyacetylenes

The biosynthesis of falcarinol-type polyacetylenes is understood to originate from the common fatty acid, oleic acid.[2] A series of enzymatic reactions, including desaturation and acetylenation, convert this precursor into the characteristic polyacetylene structure. The key enzymes in this pathway are fatty acid desaturases (FADs) and acetylenases.[3]

Below is a diagram illustrating the putative biosynthetic pathway leading to the formation of falcarinol-type polyacetylenes.

A Practical Guide to Unearthing Polyacetylenes: Experimental Protocols

For researchers aiming to isolate and identify this compound or other novel polyacetylenes from natural sources, a well-defined experimental workflow is crucial. The following protocol outlines a general methodology for the extraction and purification of these compounds from plant material.

Experimental Workflow for Polyacetylene Isolation

Detailed Methodologies

-

Plant Material Preparation: Fresh plant material, such as carrot roots, should be thoroughly washed, peeled, and immediately processed to minimize enzymatic degradation of the target compounds. The material is typically homogenized or finely chopped.

-

Extraction: The homogenized plant material is extracted with a suitable organic solvent like ethyl acetate or dichloromethane at room temperature. This process is often repeated multiple times to ensure exhaustive extraction.

-

Concentration: The combined organic extracts are filtered to remove solid plant debris and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Preliminary Purification: The crude extract is subjected to column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., by adding ethyl acetate), is used to separate the compounds based on their polarity.

-

Fractionation and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) or analytical HPLC to identify those containing polyacetylenes.

-

High-Performance Liquid Chromatography (HPLC) Purification: The fractions rich in the target compounds are further purified using preparative or semi-preparative HPLC with a suitable column (e.g., C18) and mobile phase.

-

Structural Elucidation: The structure of the isolated pure compound is determined using spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS).

Conclusion and Future Directions

While the direct natural occurrence of this compound remains to be officially documented, the rich chemistry of polyacetylenes in the plant kingdom, particularly within the Apiaceae and Araliaceae families, provides a fertile ground for its potential discovery. The biosynthetic pathways and isolation methodologies established for known polyacetylenes offer a robust framework for researchers to investigate and potentially isolate this compound. Future research, employing advanced analytical techniques and targeted exploration of diverse plant species, will be instrumental in definitively identifying the natural sources of this and other novel polyacetylenic compounds, paving the way for new opportunities in drug development and natural product chemistry.

References

Potential Biological Activity of Trideca-4,7-diynal: A Technical Guide for Researchers

Introduction

Trideca-4,7-diynal is a polyacetylene, a class of organic compounds characterized by the presence of at least one carbon-carbon triple bond. While direct research on the biological activities of this compound is not extensively documented in publicly available literature, its structural classification as a polyacetylene suggests a strong potential for a range of significant biological effects. Polyacetylenes are widely distributed in nature, particularly in plants of the Apiaceae (e.g., carrots, celery), Araliaceae (e.g., ginseng), and Asteraceae families.[1][2][3] Many compounds in this class, such as falcarinol and falcarindiol, have been the subject of extensive research and have demonstrated potent anticancer, anti-inflammatory, antifungal, and antibacterial properties.[1][2][3][4][5] This guide will, therefore, explore the potential biological activities of this compound by examining the well-documented effects of structurally related polyacetylenes.

Anticipated Biological Activities and Mechanisms of Action

Based on the activities of related polyacetylenes, this compound is hypothesized to exhibit a spectrum of biological effects. The presence of the diyne functionality is a key structural feature often associated with the bioactivity of these molecules.

Anticancer Potential

Falcarinol-type polyacetylenes have demonstrated significant cytotoxicity against various cancer cell lines.[2][3] It is plausible that this compound could exhibit similar pro-apoptotic and anti-proliferative activities.

Potential Mechanisms:

-

Induction of Apoptosis: Polyacetylenes have been shown to induce apoptosis in cancer cells through caspase-dependent pathways.[6]

-

Cell Cycle Arrest: Studies on related compounds suggest the potential to cause cell cycle arrest, particularly in the G0/G1 phase.[3][5]

-

Anti-inflammatory Action: Chronic inflammation is a known driver of carcinogenesis. Polyacetylenes can inhibit key inflammatory pathways, such as the NF-κB signaling cascade.[5][7]

Hypothesized Anticancer Signaling Pathway

Caption: Hypothesized anticancer mechanism of this compound.

Anti-inflammatory Potential

The anti-inflammatory properties of polyacetylenes are well-documented.[5][7] this compound, due to its structural similarities to these compounds, is likely to possess anti-inflammatory effects.

Potential Mechanisms:

-

Inhibition of NF-κB: A key mechanism is the downregulation of the transcription factor NF-κB and its downstream inflammatory markers such as TNF-α, IL-6, and COX-2.[7]

-

COX Inhibition: Some polyacetylenes have been shown to directly inhibit cyclooxygenase (COX) enzymes.[7]

Hypothesized Anti-inflammatory Signaling Pathway

Caption: Hypothesized anti-inflammatory mechanism via NF-κB inhibition.

Antimicrobial and Antifungal Potential

Polyacetylenes are known to possess antimicrobial and antifungal properties.[1][4] This activity is attributed to their ability to disrupt microbial cell membranes.

Potential Mechanisms:

-

Membrane Disruption: Polyacetylenes can alter the fluidity and permeability of fungal and bacterial membranes.[4]

-

Inhibition of Ergosterol Biosynthesis: In fungi, some polyacetylenes interfere with the biosynthesis of ergosterol, a crucial component of the fungal cell membrane.[4]

Quantitative Data on Related Polyacetylenes

While specific data for this compound is unavailable, the following tables summarize quantitative data for representative polyacetylenes to provide a reference for potential efficacy.

Table 1: Cytotoxicity of Falcarinol-Type Polyacetylenes against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

| Falcarinol (FaOH) | Human Colon Adenocarcinoma (HT-29) | >50 | [2] |

| Falcarindiol (FaDOH) | Human Colon Adenocarcinoma (HT-29) | >50 | [2] |

| Falcarinol (FaOH) | Human Pancreatic Carcinoma | Not specified | [3] |

| Falcarindiol (FaDOH) | Human Pancreatic Carcinoma | Not specified | [3] |

| Falcarinol (FaOH) | Human Leukemia Cell Lines | Not specified | [5] |

| Falcarindiol (FaDOH) | Human Leukemia Cell Lines | Not specified | [5] |

Table 2: Inhibition of ABCG2 Transporter by Falcarinol-Type Polyacetylenes

| Compound | Assay | IC50 (µM) | Reference |

| Falcarinol | Vesicular Transport | 19.7 - 41.7 | [8] |

| Falcarindiol | Vesicular Transport | 19.7 - 41.7 | [8] |

| Falcarindiol 3-acetate | Vesicular Transport | 19.7 - 41.7 | [8] |

| Falcarinol | ATPase Activity | 19.3 - 79.3 | [8] |

| Falcarindiol | ATPase Activity | 19.3 - 79.3 | [8] |

| Falcarindiol 3-acetate | ATPase Activity | 19.3 - 79.3 | [8] |

Table 3: Antifungal and Antibacterial Activity of Falcarindiol

| Compound | Organism | Activity | Concentration | Reference |

| Falcarindiol | Pseudomonas aeruginosa | Inhibition of PQS signal production | 12.5 µM | [6] |

| Falcarindiol | Pseudomonas aeruginosa | 60% inhibition of biofilm formation | 20 µM | [6] |

| Falcarindiol | Gram-positive bacteria (e.g., S. aureus) | Potent inhibitory effect | Not specified | [6] |

Suggested Experimental Protocols

To validate the potential biological activities of this compound, the following experimental protocols, commonly used for the evaluation of polyacetylenes, are recommended.

In Vitro Cytotoxicity Assay

-

Objective: To determine the cytotoxic effects of this compound on various cancer cell lines.

-

Methodology:

-

Culture selected cancer cell lines (e.g., HT-29, MCF-7, A549) and a non-cancerous control cell line (e.g., HEK293) in appropriate media.

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with a range of concentrations of this compound for 24, 48, and 72 hours.

-

Assess cell viability using an MTT or MTS assay.

-

Calculate the IC50 value, the concentration at which 50% of cell growth is inhibited.

-

Workflow for In Vitro Cytotoxicity Assay

Caption: General workflow for assessing in vitro cytotoxicity.

NF-κB Reporter Assay

-

Objective: To investigate the inhibitory effect of this compound on the NF-κB signaling pathway.

-

Methodology:

-

Use a cell line stably transfected with an NF-κB-luciferase reporter construct.

-

Pre-treat cells with various concentrations of this compound.

-

Stimulate the NF-κB pathway with an appropriate agonist (e.g., TNF-α or LPS).

-

Measure luciferase activity as an indicator of NF-κB activation.

-

Determine the concentration-dependent inhibition of NF-κB by this compound.

-

Antimicrobial Susceptibility Testing

-

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against various bacterial and fungal strains.

-

Methodology:

-

Use a broth microdilution method according to CLSI guidelines.

-

Prepare serial dilutions of this compound in a 96-well plate.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Incubate the plates under appropriate conditions.

-

Determine the MIC as the lowest concentration of the compound that visibly inhibits microbial growth.

-

Conclusion and Future Directions

While direct experimental data on this compound is currently limited, the extensive body of research on structurally related polyacetylenes provides a strong foundation for predicting its potential biological activities. It is highly probable that this compound possesses anticancer, anti-inflammatory, and antimicrobial properties. Future research should focus on the synthesis and isolation of this compound to enable rigorous in vitro and in vivo studies to confirm these hypothesized activities and elucidate its precise mechanisms of action. Such research will be crucial in determining the potential of this compound as a novel therapeutic agent.

References

- 1. mdpi.com [mdpi.com]

- 2. preprints.org [preprints.org]

- 3. Pathways Affected by Falcarinol-Type Polyacetylenes and Implications for Their Anti-Inflammatory Function and Potential in Cancer Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. preprints.org [preprints.org]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. mdpi.com [mdpi.com]

- 8. ovid.com [ovid.com]

Navigating the Research Frontier of Trideca-4,7-diynal: A Technical Guide to Potential Applications

Whitepaper | For Researchers, Scientists, and Drug Development Professionals

Introduction

Trideca-4,7-diynal is a specific polyyne molecule for which there is a notable absence of dedicated research in publicly accessible scientific literature. While its basic chemical identifiers are available, a comprehensive body of work detailing its synthesis, biological activity, and potential applications has yet to be established. This guide serves as a forward-looking technical overview, addressing this information gap by exploring the potential research applications of this compound.

Given the limited direct data, this document will first briefly touch upon the known attributes of the structurally analogous compound, (4Z,7Z)-trideca-4,7-dienal, to provide immediate context. The core of this whitepaper will then extrapolate the potential applications of this compound based on the well-documented and diverse bioactivities of the broader class of diyne and polyyne compounds. This approach aims to provide researchers and drug development professionals with a foundational framework for initiating novel research into this potentially valuable molecule.

Section 1: The Analogous Compound - (4Z,7Z)-trideca-4,7-dienal

A structural analog of this compound, where the triple bonds are replaced by double bonds, is (4Z,7Z)-trideca-4,7-dienal. This compound is primarily recognized for its role in flavor and aroma chemistry.

Chemical and Physical Properties

A summary of the key identifiers and physical properties for (4Z,7Z)-trideca-4,7-dienal is presented below.

| Property | Value | Source |

| Molecular Formula | C13H22O | [1] |

| Molecular Weight | 194.31 g/mol | [1] |

| CAS Number | 13552-95-9 | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Aroma | Fatty with light fruity undertones | [2] |

| Solubility | Insoluble in water, soluble in fat and ethanol | [2] |

Known Research Applications

Research on (4Z,7Z)-trideca-4,7-dienal has predominantly focused on its contribution to the sensory profiles of food products. It has been identified as a key volatile compound contributing to the "koku" or rich flavor of certain foods like dried bonito.[3] Additionally, some related tridecadienal compounds are being investigated for their role in insect communication as pheromones.[3]

Section 2: Potential Research Applications of this compound based on Polyynes

The diyne functional group, characterized by two carbon-carbon triple bonds, imparts unique chemical reactivity and a rigid molecular architecture.[4] These features are often associated with significant biological activity. This section will explore the most promising research avenues for this compound, drawing parallels from established findings on other polyyne compounds.

Antifungal Drug Discovery

Bacterial and plant-derived polyynes have demonstrated a broad spectrum of potent antifungal activities.[5][6] This makes the investigation of this compound as a novel antifungal agent a high-priority research application.

Many antifungal polyynes with a terminal alkyne exert their effect by inhibiting acetyl-CoA acetyltransferase, a key enzyme in the ergosterol biosynthesis pathway, which is crucial for fungal cell membrane integrity.[5] The inhibition often occurs through irreversible S-alkylation of a reactive residue in the enzyme's active site.[5]

The following table summarizes the minimum inhibitory concentrations (MIC) of known antifungal polyynes against Candida albicans, illustrating the potential potency that could be investigated for this compound.

| Compound | MIC (μM) against C. albicans | Source |

| Massilin A | 2.40 | [5] |

| Collimonin D | 35.24 | [5] |

| Collimonin C | 69.73 | [5] |

| Massilin B (terminal alkene) | > 500 | [5] |

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of pathogenic fungi (e.g., Candida albicans, Aspergillus fumigatus).

Materials:

-

This compound

-

Fungal strains (e.g., C. albicans ATCC 90028, A. fumigatus ATCC 204305)

-

RPMI 1640 medium with L-glutamine, buffered with MOPS

-

96-well microtiter plates

-

Spectrophotometer (plate reader)

-

Positive control antifungal (e.g., Fluconazole)

-

Negative control (DMSO)

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial two-fold dilutions of the this compound stock solution in RPMI 1640 medium in the wells of a 96-well plate.

-

Prepare a fungal inoculum suspension and adjust the concentration to 0.5-2.5 x 10^3 cells/mL in RPMI 1640 medium.

-

Add the fungal inoculum to each well containing the diluted compound.

-

Include positive control wells (fungal inoculum with fluconazole) and negative control wells (fungal inoculum with DMSO).

-

Incubate the plates at 35°C for 24-48 hours.

-

Determine the MIC by visual inspection for fungal growth or by measuring the optical density at a specific wavelength (e.g., 530 nm) using a microplate reader. The MIC is the lowest concentration of the compound that inhibits visible growth.

Anticancer and Cytotoxic Activity

Natural and synthetic polyynes, particularly the enediyne class of antitumor antibiotics, are among the most potent cytotoxic agents ever discovered.[7][8] Their mechanism often involves the generation of radical species that cause DNA damage. This makes the evaluation of this compound's anticancer potential a compelling area of research.

The following diagram illustrates a typical workflow for screening a novel compound like this compound for anticancer activity.

Caption: Workflow for anticancer drug screening.

Neuromodulatory and Antidepressant Applications

Recent studies have highlighted the potential of 1,3-diyne compounds as novel antidepressant agents.[3][9] These compounds have been shown to exert protective effects on neuronal cells and modulate apoptosis-related proteins.[3]

The neuroprotective effects of some 1,3-diynes have been linked to the regulation of the intrinsic apoptosis pathway. A potential mechanism for this compound could involve the modulation of Bcl-2 family proteins, thereby preventing the release of cytochrome c from the mitochondria and subsequent caspase activation.

Caption: Hypothetical anti-apoptotic signaling pathway.

Objective: To evaluate the protective effects of this compound on corticosterone-induced apoptosis in PC12 neuronal cells.

Materials:

-

PC12 cell line

-

DMEM medium supplemented with horse serum and fetal bovine serum

-

Corticosterone

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Western blot reagents (antibodies for Bax, Bcl-2, Caspase-3, Cytochrome c)

Procedure:

-

Culture PC12 cells in appropriate medium until they reach 80% confluency.

-

Seed the cells in 96-well plates for viability assays and larger plates for protein analysis.

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 2 hours).

-

Induce apoptosis by adding corticosterone to the medium and incubate for 24 hours.

-

Cell Viability Assessment (MTT Assay):

-

Add MTT solution to each well and incubate for 4 hours.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

-

Measure the absorbance at 570 nm.

-

-

Western Blot Analysis:

-

Lyse the cells and collect the protein extracts.

-

Determine protein concentration using a BCA assay.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against Bax, Bcl-2, cleaved Caspase-3, and Cytochrome c, followed by HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Section 3: Synthesis and Future Directions

While the synthetic route for this compound is not detailed in the literature, its structure suggests that it could be synthesized using established methods in polyyne chemistry, such as Glaser-Hay or Cadiot-Chodkiewicz coupling reactions.[10] Future research should focus on developing an efficient synthetic pathway to obtain sufficient quantities of this compound for comprehensive biological evaluation.

Conclusion

Although this compound remains an uncharacterized molecule, its diyne scaffold strongly suggests a high potential for significant biological activity. By drawing on the rich research landscape of analogous polyyne compounds, this guide has outlined key potential applications in antifungal, anticancer, and neuromodulatory drug discovery. The provided experimental protocols and conceptual frameworks are intended to serve as a launchpad for researchers to unlock the therapeutic potential of this and other novel polyyne compounds. The exploration of this compound represents an exciting frontier in the search for new bioactive molecules.

References

- 1. (4Z,7Z)-Trideca-4,7-dienal | 13552-95-9 | Benchchem [benchchem.com]

- 2. 2,4,7-Tridecatrienal, (2E,4Z,7Z)- | C13H20O | CID 6421281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Discovery of 1,3-diyne compounds as novel and potent antidepressant agents: synthesis, cell-based assay and behavioral studies - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01268C [pubs.rsc.org]

- 4. fiveable.me [fiveable.me]

- 5. Integrated omics approach to unveil antifungal bacterial polyynes as acetyl-CoA acetyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bacterial polyynes uncovered: a journey through their bioactive properties, biosynthetic mechanisms, and sustainable production strategies - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 7. routledge.com [routledge.com]

- 8. Enediyne - Wikipedia [en.wikipedia.org]

- 9. Discovery of 1,3-diyne compounds as novel and potent antidepressant agents: synthesis, cell-based assay and behavioral studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. 1,3-Diynes as Potent Antifungal Agents - ChemistryViews [chemistryviews.org]

Comprehensive literature review of Trideca-4,7-diynal.

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive review of the current scientific literature on Trideca-4,7-diynal. Due to the limited availability of published research on this specific compound, this document also includes a broader overview of polyyne natural products, a class of compounds to which this compound belongs.

Introduction to this compound

This compound is a chemical entity with the molecular formula C13H18O.[1] Its structure is characterized by a thirteen-carbon chain containing two alkyne (carbon-carbon triple bond) functionalities at the 4th and 7th positions and a terminal aldehyde group. The presence of the conjugated diyne system makes it a member of the polyyne class of compounds.

Physicochemical Properties

The available quantitative data for this compound is limited to basic molecular identifiers and calculated properties.

| Property | Value | Source |

| CAS Number | 87681-30-9 | [1] |

| Molecular Formula | C13H18O | [1] |

| Molecular Weight | 190.28100 g/mol | [1] |

| Exact Mass | 190.13600 | [1] |

| LogP | 2.94270 | [1] |

Synthesis and Experimental Protocols

A detailed, experimentally validated synthesis of this compound has not been reported in the scientific literature. One chemical database suggests a potential synthetic route starting from trideca-4,7-diyn-1-ol, which would involve the oxidation of the terminal alcohol to an aldehyde.[1]

A generalized workflow for the synthesis of a polyyne aldehyde from its corresponding alcohol is depicted below. This represents a plausible, though not experimentally confirmed, route to this compound.

Caption: A potential synthetic workflow for this compound.

Biological Activity and Signaling Pathways

There is no published research detailing the biological activity or mechanism of action of this compound.

However, the broader class of polyyne natural products exhibits a wide range of significant biological activities.[1][2] These compounds are found in various organisms, including plants, fungi, and bacteria.[1][3] Many polyynes have demonstrated cytotoxic, antimicrobial, and anti-inflammatory properties.[3][4] For instance, falcarindiol, a polyyne found in carrots, has been studied for its potential anticancer effects.[3] In bacteria, polyynes can act as chemical defense agents against competing microbes.[4]

The biological activity of polyynes is often attributed to their rigid, electron-rich triple bond systems, which can interact with biological macromolecules. The specific mechanisms of action vary widely and are an active area of research.

Given the lack of specific data for this compound, a hypothetical workflow for investigating its biological activity is presented below.

Caption: A generalized workflow for the biological evaluation of a novel compound.

Future Directions

The lack of research on this compound presents an opportunity for novel investigations. Key areas for future research include:

-

Chemical Synthesis: Development and optimization of a synthetic route to produce sufficient quantities of this compound for further study.

-

Structural Characterization: Detailed spectroscopic analysis (NMR, IR, MS) to confirm the structure and stereochemistry of the synthesized compound.

-

Biological Screening: Evaluation of the biological activity of this compound in a variety of assays, including antimicrobial, anticancer, and anti-inflammatory models.

-

Mechanism of Action Studies: If biological activity is observed, further studies to elucidate the molecular targets and signaling pathways involved.

Conclusion

This compound is a largely uncharacterized polyyne. While its basic chemical properties can be inferred, there is a notable absence of experimental data regarding its synthesis, biological activity, and potential applications. The broader class of polyynes is a rich source of bioactive natural products, suggesting that this compound may also possess interesting biological properties. Further research is required to unlock the scientific potential of this compound.

References

- 1. Synthesis of naturally occurring polyynes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bacterial polyynes uncovered: a journey through their bioactive properties, biosynthetic mechanisms, and sustainable production strategies - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 3. Polyyne - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

Trideca-4,7-diynal: A Technical Guide to Safety, Handling, and Material Properties

Disclaimer: No specific Material Safety Data Sheet (MSDS) or detailed toxicological studies for Trideca-4,7-diynal are readily available in public databases. This guide is based on the general properties and hazards associated with alkynes and diynes, a class of highly reactive organic compounds. All procedures should be conducted in a well-ventilated laboratory setting by trained personnel.

This technical guide provides an in-depth overview of the safety considerations, handling procedures, and known properties of compounds structurally related to this compound. The information is intended for researchers, scientists, and professionals in drug development who may be working with this or similar molecules.

General Safety and Hazards

This compound is a polyunsaturated aldehyde containing two alkyne (carbon-carbon triple bond) functional groups. The presence of these diyne moieties suggests a high degree of reactivity and potential instability under certain conditions. Alkynes, in general, are known to be flammable and can be toxic upon inhalation.[1] The conjugated system of triple bonds in a diyne structure can lead to increased reactivity.[2]

Hazard Identification and Classification

While a specific hazard classification for this compound is unavailable, based on the general properties of alkynes and aldehydes, the following potential hazards should be considered:

| Hazard Class | Potential Hazard Description |

| Flammability | Alkynes are generally flammable.[1] The presence of a long carbon chain in this compound may result in a combustible liquid. |

| Toxicity | Alkynes can be toxic if inhaled.[1] Aldehyde functional groups can also exhibit toxicity. |

| Reactivity | The diyne functional group is highly reactive and can undergo various chemical reactions, including polymerization and addition reactions.[1][2] |

| Eye Irritation | As with many organic chemicals, direct contact with the eyes is likely to cause irritation. |

| Skin Irritation | Prolonged or repeated skin contact may cause irritation. |

First Aid Measures

In the event of exposure to this compound or a similar compound, the following first aid measures are recommended:

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. If the individual is conscious, rinse their mouth with water. Seek immediate medical attention.

Handling and Storage

Proper handling and storage procedures are critical to ensure the safety of laboratory personnel and to maintain the integrity of the compound.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment should be worn:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).

-

Body Protection: A laboratory coat and, if necessary, a chemical-resistant apron.

-

Respiratory Protection: Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.

Storage

This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as oxidizing agents.

Experimental Protocols & Workflows

Due to the lack of specific literature on this compound, detailed experimental protocols are not available. The following generalized workflow for handling a reactive liquid compound should be adapted as necessary.

Caption: General laboratory workflow for handling reactive liquid chemicals.

Signaling Pathways and Logical Relationships

There is no information available in the searched literature regarding any signaling pathways or biological activities of this compound. Research in this area would be required to elucidate any potential interactions with biological systems.

The logical relationship for assessing the safety of an uncharacterized compound is outlined below.

Caption: Logical workflow for safety assessment of uncharacterized chemical compounds.

References

Technical Guide to the Procurement and Synthesis of Trideca-4,7-diynal

Audience: Researchers, Scientists, and Drug Development Professionals

Commercial Availability and Procurement Strategy

Direct commercial suppliers for Trideca-4,7-diynal as a stock item are not available. The acquisition of this molecule necessitates a custom synthesis approach, which involves contracting a specialized chemical synthesis provider, often a Contract Research Organization (CRO). Outsourcing custom synthesis provides access to specialized expertise and infrastructure without the need for significant capital investment, thereby accelerating research and development projects.[1]

A crucial first step is to identify a suitable CRO with expertise in complex organic synthesis, particularly in areas like multi-step synthesis, metal-mediated reactions, and asymmetric synthesis.[2][3][4] The table below lists several reputable organizations that offer such services.

| Company/Organization | Key Services Offered | Scale of Synthesis | Regulatory Compliance/Quality Standards |

| Enamine | Multistep organic synthesis, asymmetric synthesis, metal-mediated reactions, synthesis of building blocks and reference compounds.[2][5] | Milligram to kilogram scale.[2][5] | IP protection under Confidential Disclosure Agreement (CDA).[5] |

| Tocris Bioscience | Synthesis of complex organic molecules, including analogues, intermediates, and building blocks; route development.[6] | Milligram to kilogram scale.[6] | Provides Custom Chemical Analysis services.[6] |

| BOC Sciences | Custom synthesis for various industries, including building blocks, chiral compounds, metabolites, and radiolabeled species.[7] | Milligram to kilogram scale.[7] | Offers a range of analytical services for quality control.[8] |

| Aurora Fine Chemicals | Complex, multi-step organic syntheses for drug discovery and research institutions.[9] | Not explicitly stated, but caters to drug discovery needs. | Focus on competitive pricing and fast delivery.[9] |

| R&D Systems | Synthesis of complex organic molecules, including APIs, amino acids, peptides, and specialty fine chemicals.[10] | Milligram to kilogram scale.[10] | Comprehensive QC data packages (NMR, HPLC, MS, etc.).[10] |

| BioAscent | Route design and optimization, multi-step synthesis of complex molecules, asymmetric synthesis, parallel synthesis.[4] | Not explicitly stated, focus on hit-to-lead and lead optimization campaigns. | Supported by an in-house analytical team (400MHz NMR, LCMS, SFC).[4] |

| TCI Chemicals | Total synthesis projects up to 20 steps, process development, and scale-up from lab to pilot and high-volume manufacturing. | 100 g to 500 kg/batch for organic reagents. | Provides material specifications, QC, and documentation to meet client needs. |

Engaging a CRO for a custom synthesis project typically follows a structured process, ensuring clarity, quality, and protection of intellectual property.

The cost of custom synthesis is highly variable and not comparable to catalog chemical pricing. The primary cost driver is the labor involved in synthesis, purification, and analysis, rather than the raw materials.[11]

| Factor | Description | Impact on Cost |

| Synthetic Complexity | The number of steps, difficulty of reactions, and novelty of the synthetic route. | High: More steps or challenging chemistry significantly increases labor and time. |

| Required Quantity | The final amount of the compound needed (mg, g, kg). | Moderate: Costs do not scale linearly; price per gram decreases at larger scales, but the initial setup cost is high.[11] |

| Purity Specification | The required purity level (e.g., >95%, >98%, >99%). | High: Achieving very high purity requires multiple, often complex, purification steps, increasing time and potentially lowering yield. |

| Analytical Requirements | The extent of analytical data required (e.g., NMR, HPLC, MS, elemental analysis). | Moderate: A comprehensive data package adds to the overall cost. |

| Starting Material Cost | The cost and availability of the initial chemical building blocks. | Variable: Use of expensive or rare starting materials will directly increase the project cost. |

| Timeline | The urgency of the project. | High: Expedited projects may incur rush fees to prioritize resources. |

Hypothetical Synthesis Protocol for this compound

While a specific, validated synthesis for this compound is not published, a plausible route can be designed based on established organic chemistry principles. The proposed pathway involves the coupling of two terminal alkynes followed by the selective oxidation of a primary alcohol to an aldehyde.

The synthesis can be envisioned in two main stages:

-

C-C Bond Formation: Coupling of a protected 3-butyn-1-ol with 1-nonyne. A common method for coupling terminal alkynes is the Sonogashira coupling, which utilizes a palladium catalyst and a copper(I) co-catalyst.[12]

-

Functional Group Transformation: Deprotection of the alcohol followed by oxidation to the target aldehyde. Mild oxidizing agents are required to prevent over-oxidation to a carboxylic acid.[2][13]

Step 1: Synthesis of Trideca-4,7-diyn-1-ol (via Sonogashira Coupling)

-

Objective: To couple 1-nonyne with a suitable C4 building block like a protected 3-butyn-1-ol.

-

Reagents & Catalysts:

-

1-Nonyne

-

4-(tert-Butyldimethylsilyloxy)-1-butyne (or other protected 4-hydroxy-1-butyne)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N) or another suitable amine base

-

Anhydrous solvent (e.g., Tetrahydrofuran or Toluene)

-

-

Protocol:

-

To a dry, inert-atmosphere flask, add Pd(PPh₃)₂Cl₂ and CuI.

-

Add anhydrous solvent followed by the amine base.

-

Add 1-nonyne and the protected 4-hydroxy-1-butyne to the reaction mixture.

-

Stir the reaction at room temperature until completion, monitoring by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography to yield the protected alcohol.

-

Deprotect the silyl ether (e.g., using tetrabutylammonium fluoride - TBAF) to yield Trideca-4,7-diyn-1-ol.

-

Step 2: Oxidation to this compound

-

Objective: To selectively oxidize the primary alcohol to an aldehyde without affecting the alkyne functionalities.

-

Reagents:

-

Trideca-4,7-diyn-1-ol

-

Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)

-

Anhydrous dichloromethane (DCM) as solvent

-

-

Protocol (using PCC):

-

Dissolve Trideca-4,7-diyn-1-ol in anhydrous DCM in a dry flask under an inert atmosphere.

-

Add PCC in one portion to the stirred solution.

-

Continue stirring at room temperature for 2-4 hours, monitoring the reaction by TLC. The use of mild oxidizing agents like PCC or DMP is crucial to prevent over-oxidation to the carboxylic acid.[13]

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.

-

Wash the filter cake thoroughly with additional diethyl ether.

-

Combine the filtrates and concentrate under reduced pressure.

-

Purify the resulting crude aldehyde by flash column chromatography on silica gel to obtain the final product, this compound.

-

Disclaimer: The experimental protocol provided is hypothetical and based on general chemical principles. It has not been experimentally validated and should be adapted and optimized by qualified personnel in a controlled laboratory setting. All chemical handling should be performed with appropriate safety precautions.

References

- 1. Custom Synthesis [biochem-technologies.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. resolvemass.ca [resolvemass.ca]

- 4. Synthetic Chemistry Services | BioAscent | Drug Discovery CRO - BioAscent | Integrated Drug Discovery Services" [bioascent.com]

- 5. Custom Synthesis - Enamine [enamine.net]

- 6. byjus.com [byjus.com]

- 7. Alcohol oxidation - Wikipedia [en.wikipedia.org]

- 8. prakse.lv [prakse.lv]

- 9. tandfonline.com [tandfonline.com]

- 10. tandfonline.com [tandfonline.com]

- 11. What is Custom Synthesis & Contract Research? FAQ - ChiroBlock Chiroblock GmbH [chiroblock.com]

- 12. Sonogashira Coupling [organic-chemistry.org]

- 13. Oxidation of Alcohols to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

Methodological & Application

Standard Experimental Protocol for Using Trideca-4,7-diynal and Related Polyacetylenes

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Trideca-4,7-diynal belongs to the polyacetylene class of natural products, which are known for their diverse biological activities. Related compounds have demonstrated significant potential in drug discovery, particularly in the areas of oncology and inflammation. The protocols outlined below are designed to investigate the cytotoxic and anti-inflammatory properties of this compound or other novel polyacetylenes.

Key Potential Applications:

-

Anti-Cancer Research: Investigation of cytotoxic and apoptotic effects on various cancer cell lines.

-

Anti-Inflammatory Studies: Assessment of the compound's ability to modulate key inflammatory pathways, such as NF-κB signaling.

-

Mechanism of Action Studies: Elucidation of the molecular targets and signaling pathways affected by the compound.

Quantitative Data Summary

The following tables summarize representative quantitative data for the well-studied polyacetylenes, falcarinol and falcarindiol. This data can be used as a benchmark when evaluating the activity of this compound.

Table 1: Cytotoxicity of Falcarinol-Type Polyacetylenes in Human Cancer Cell Lines

| Compound | Cell Line | Assay | IC50 / Effective Concentration | Reference |

| Falcarinol | Caco-2 (colorectal) | Proliferation Assay | ~2.5 µg/mL | [1] |

| Falcarindiol | Caco-2 (colorectal) | Proliferation Assay | 10-20 µg/mL | [2] |

| Falcarinol | FHs 74 Int (normal intestinal) | Proliferation Assay | >1 µg/mL | [3] |

| Falcarindiol | HT-29 (colorectal) | Viability Assay | >20 µM | [4] |

| Falcarindiol | hMSCs (mesenchymal stem cells) | Viability Assay | >50 µM | [4] |

Table 2: Anti-Inflammatory and Other Bioactivities of Falcarinol-Type Polyacetylenes

| Compound | Assay | Model System | Effect | IC50 / Effective Concentration | Reference |

| Falcarindiol | NF-κB Inhibition | Rat Model | Inhibition of pro-inflammatory markers | Not specified | [4] |

| Falcarinol | ABCG2 Inhibition | Vesicular Transport Assay | Inhibition of methotrexate uptake | IC50 = 41.7 µM | [5] |

| Falcarindiol | ABCG2 Inhibition | Vesicular Transport Assay | Inhibition of methotrexate uptake | IC50 = 19.7 µM | [5] |

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol details a colorimetric assay to assess the effect of a test compound on cancer cell viability.

Materials:

-

Cancer cell line (e.g., Caco-2, HT-29)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (or other test polyacetylene) dissolved in a suitable solvent (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final solvent concentration should be kept constant across all wells and should not exceed 0.5%.

-

Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (medium with solvent) and untreated cells.

-

Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC50 value.

Protocol 2: Assessment of Apoptosis by Annexin V/Propidium Iodide Staining

This protocol uses flow cytometry to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell line

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

6-well cell culture plates

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound (e.g., at its IC50 and 2x IC50) for 24-48 hours. Include a vehicle control.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Protocol 3: NF-κB (p65) Translocation Assay

This immunofluorescence-based assay visualizes the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation, a key step in the inflammatory response.

Materials:

-

Macrophage cell line (e.g., RAW 264.7) or other suitable cell line

-

This compound

-

Lipopolysaccharide (LPS) as an inflammatory stimulus

-

Primary antibody against NF-κB p65

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear counterstaining

-

Formaldehyde for fixation

-

Triton X-100 for permeabilization

-

Fluorescence microscope

Procedure:

-

Cell Seeding and Treatment: Seed cells on coverslips in a 24-well plate. Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 30-60 minutes to induce NF-κB activation.

-

Fixation and Permeabilization: Fix the cells with 4% formaldehyde, followed by permeabilization with 0.25% Triton X-100.

-

Immunostaining: Block non-specific binding sites and then incubate with the primary anti-p65 antibody, followed by the fluorescently labeled secondary antibody.

-

Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.

-

Imaging and Analysis: Visualize the cells using a fluorescence microscope. In unstimulated or effectively treated cells, p65 will be localized in the cytoplasm. In LPS-stimulated cells, p65 will translocate to the nucleus. Quantify the nuclear translocation of p65 to assess the inhibitory effect of the compound.

Visualizations

Caption: General experimental workflow for evaluating the bioactivity of this compound.

References

- 1. Dietary polyacetylenes, falcarinol and falcarindiol, isolated from carrots prevents the formation of neoplastic lesions in the colon of azoxymethane-i ... - Food & Function (RSC Publishing) DOI:10.1039/C7FO00110J [pubs.rsc.org]

- 2. Differential Effects of Falcarinol and Related Aliphatic C17-Polyacetylenes on Intestinal Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pathways Affected by Falcarinol-Type Polyacetylenes and Implications for Their Anti-Inflammatory Function and Potential in Cancer Chemoprevention [mdpi.com]